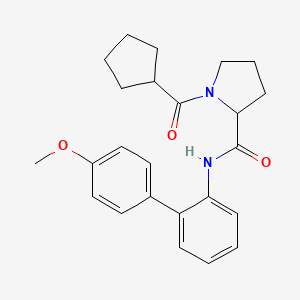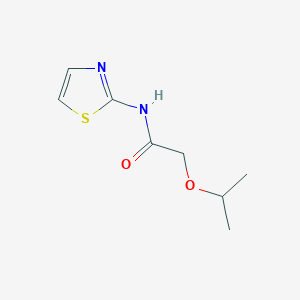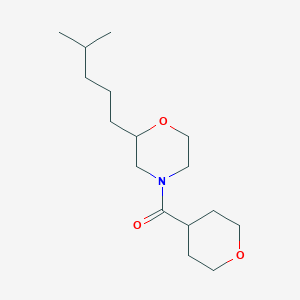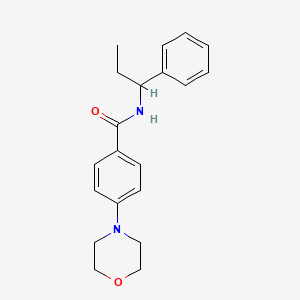
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as CPP-115, is a prodrug of vigabatrin, an antiepileptic drug. CPP-115 has gained attention in recent years due to its potential therapeutic applications beyond epilepsy treatment.
Mechanism of Action
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is a selective and irreversible inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced excitatory neurotransmission.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced excitatory neurotransmission. This can result in a reduction of symptoms in various neurological disorders, including addiction, depression, and anxiety.
Advantages and Limitations for Lab Experiments
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT inhibition. However, 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has some limitations, including its irreversible inhibition of GABA-AT, which can lead to long-lasting effects on GABA levels in the brain.
Future Directions
There are several future directions for 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide research, including its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide for therapeutic use. Finally, research is needed to determine the long-term effects of 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide on GABA levels in the brain and its potential for addiction or dependence.
Synthesis Methods
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide can be synthesized through a multi-step process that involves the reaction of vigabatrin with cyclopentanone and 4'-methoxy-2-biphenylcarboxylic acid chloride. The resulting product is then purified through crystallization and recrystallization methods.
Scientific Research Applications
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, and anxiety. 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain, which can help reduce the symptoms of these disorders.
properties
IUPAC Name |
1-(cyclopentanecarbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-29-19-14-12-17(13-15-19)20-9-4-5-10-21(20)25-23(27)22-11-6-16-26(22)24(28)18-7-2-3-8-18/h4-5,9-10,12-15,18,22H,2-3,6-8,11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENDKSOSKHYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6068191.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6068196.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6068216.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6068222.png)

![4-{[2-(2-biphenylyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B6068237.png)

![methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate](/img/structure/B6068246.png)

![[4-(4-methoxyphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6068258.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)
![methyl 4-(2-amino-3-cyano-8-hydroxy-5,6-dihydrobenzo[h]quinolin-4-yl)-1H-pyrazole-3-carboxylate](/img/structure/B6068284.png)
![methyl 4-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6068285.png)